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Compound of Interest

Compound Name:
4-(Dimethylamino)-3-

methylbenzoic acid

CAS No.: 103030-89-3

Cat. No.: B494280

Get Quote

Executive Summary: The "Steric Switch" in Benzoic
Acid Scaffolds
In drug design and materials science, the introduction of a methyl group ortho to a dialkylamine

substituent is not merely a change in lipophilicity; it acts as a conformational "switch."[1] This

guide analyzes 4-(Dimethylamino)-3-methylbenzoic acid (4-DMA-3-MBA), contrasting it with

its unhindered parent, 4-(Dimethylamino)benzoic acid (4-DMABA).[1]

The presence of the 3-methyl group forces the 4-dimethylamino group out of planarity with the

benzene ring.[1] This phenomenon, known as Steric Inhibition of Resonance (SIR), drastically

alters the electronic landscape, solubility, and reactivity of the molecule compared to its planar

analogs. This guide provides the experimental data and mechanistic insights required to utilize

this scaffold effectively.
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The following table aggregates experimental and predicted data to highlight the divergence

between the target molecule and its primary analogs.

Table 1: Comparative Properties of Key Analogs
Feature

Target: 4-DMA-3-

MBA

Reference: 4-

DMABA

Precursor: 3-Amino-

4-methylbenzoic

Structure

Benzoic acid, 4-

(dimethylamino)-3-

methyl-

Benzoic acid, 4-

(dimethylamino)-

Benzoic acid, 3-

amino-4-methyl-

CAS 103030-89-3 619-84-1 2458-12-0

Mol.[1][2][3] Weight 179.22 g/mol 165.19 g/mol 151.16 g/mol

Melting Point 131–132 °C [1] 242–243 °C [2] 165–169 °C [3]

Conformation Twisted (Non-planar) Planar Planar (H-bonding)

Electronic State Decoupled N-lone pair
Conjugated N-lone

pair

Conjugated N-lone

pair

Predicted pKa (Acid) < 6.0 (Stronger acid) 6.03 (Weaker acid) ~4.8

Solubility High (Ethanol, DCM)
Moderate (Ethanol),

Low (Water)
Moderate

Critical Insight: Note the massive drop in melting point (approx. 110°C difference) between 4-

DMABA and 4-DMA-3-MBA.[1] This is a direct consequence of the 3-methyl group disrupting

the efficient crystal packing forces (pi-stacking) present in the planar 4-DMABA system.[1]
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To rationalize the reactivity differences, we must visualize the molecular geometry.[1]

In 4-DMABA (No Methyl): The dimethylamino group is coplanar with the benzene ring.[1] The

nitrogen lone pair donates electron density into the ring (resonance), increasing electron

density at the carboxyl carbon.[1] This destabilizes the carboxylate anion, making the

molecule a weaker acid (pKa ~6.03).[1]

In 4-DMA-3-MBA (With Methyl): The steric clash between the 3-methyl protons and the N-

methyl protons forces the dimethylamino group to rotate ~30-60° out of plane.[1]

Effect 1 (Acidity): Resonance donation is broken.[1][4] The carboxyl group behaves more

like a simple benzoic acid (pKa ~4.2), making 4-DMA-3-MBA a stronger acid than its

unhindered analog.[1]

Effect 2 (Basicity): The nitrogen lone pair is no longer "tied up" in the ring.[1] It becomes

more localized and available for protonation, making the amine more basic.[1]

Visualization: The SIR Mechanism

Reference: 4-DMABA (Planar)

Target: 4-DMA-3-MBA (Twisted)

Planar Conformation
(N-Lone Pair Conjugated)

High e- Density at COOH
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Resonance

Twisted Conformation
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Addition of 3-Methyl Group

Result: Weaker Acid
(pKa ~6.03)

Resonance Inhibited
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(Better Nucleophile?)
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Figure 1: Mechanistic flow illustrating how the 3-methyl substituent induces Steric Inhibition of

Resonance (SIR), altering acidity and basicity.

Experimental Protocols
A. Synthesis of 4-(Dimethylamino)-3-methylbenzoic Acid
Note: Direct methylation of the amino acid can lead to betaine formation.[1] The preferred route

is reductive alkylation of the ester or acid.

Reagents:

Starting Material: 3-Amino-4-methylbenzoic acid (CAS 2458-12-0)[1][5]

Reagent: Formaldehyde (37% aq.)[1]

Reductant: Sodium Cyanoborohydride (NaBH3CN) or H2/Pd-C

Solvent: Methanol/Acetic Acid

Protocol (Reductive Alkylation):

Dissolution: Dissolve 10 mmol of 3-amino-4-methylbenzoic acid in 30 mL Methanol. Add 1.5

mL Acetic Acid.

Addition: Add 50 mmol Formaldehyde (excess) and stir at 0°C for 15 minutes.

Reduction: Slowly add 30 mmol NaBH3CN in portions. Caution: HCN generation possible;

use a fume hood and vented flask.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC

(DCM:MeOH 9:1).[1] The product will run higher (more non-polar) than the starting amine.[1]

Workup: Quench with water. Adjust pH to ~4.0 to precipitate the free acid.[1] If oil forms (due

to low MP), extract with Ethyl Acetate, dry over MgSO4, and concentrate.[1]

Purification: Recrystallize from Ethanol/Water.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b494280/docs?utm_src=pdf-body#technical-comparison-guide-structural-analogs-of-4-dimethylamino-3-methylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzoic-acid
https://www.tcichemicals.com/IN/en/p/A0920
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b494280?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation: Target MP should be 131–132 °C. If MP is >160°C, you likely have unreacted

starting material.[1]

B. QC & Validation Workflow
To distinguish the product from its analogs, use this logic flow:

Crude Product Isolated

Melting Point Test

MP > 160 °C?

Likely Starting Material
(3-Amino-4-methylbenzoic acid)

Yes

MP ~ 240 °C?

No

Likely 4-DMABA
(Wrong Isomer/SM)

Yes

MP 131-132 °C

No

1H NMR Validation
(DMSO-d6)

Confirm Identity:
Singlet (6H) @ ~2.7 ppm (NMe2)
Singlet (3H) @ ~2.3 ppm (Ar-Me)
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Figure 2: Quality Control decision tree for validating 4-(Dimethylamino)-3-methylbenzoic
acid.

Applications & Utility
Pharmaceutical Intermediate: The scaffold is a bioisostere for other substituted anilines in

kinase inhibitor synthesis.[1] The twisted conformation allows it to fit into binding pockets

where a planar aniline would clash sterically.[1]

Fluorescent Probes: Twisted Intramolecular Charge Transfer (TICT) states are highly

sensitive to the twist angle.[1] This molecule serves as a model for designing rotor-based

fluorescent sensors that detect viscosity changes in cells.[1]

Dye Synthesis: Used as a coupling component in azo dyes.[1] The 3-methyl group shifts the

absorption maximum (

) compared to 4-DMABA dyes due to the altered conjugation length (hypsochromic shift
expected).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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